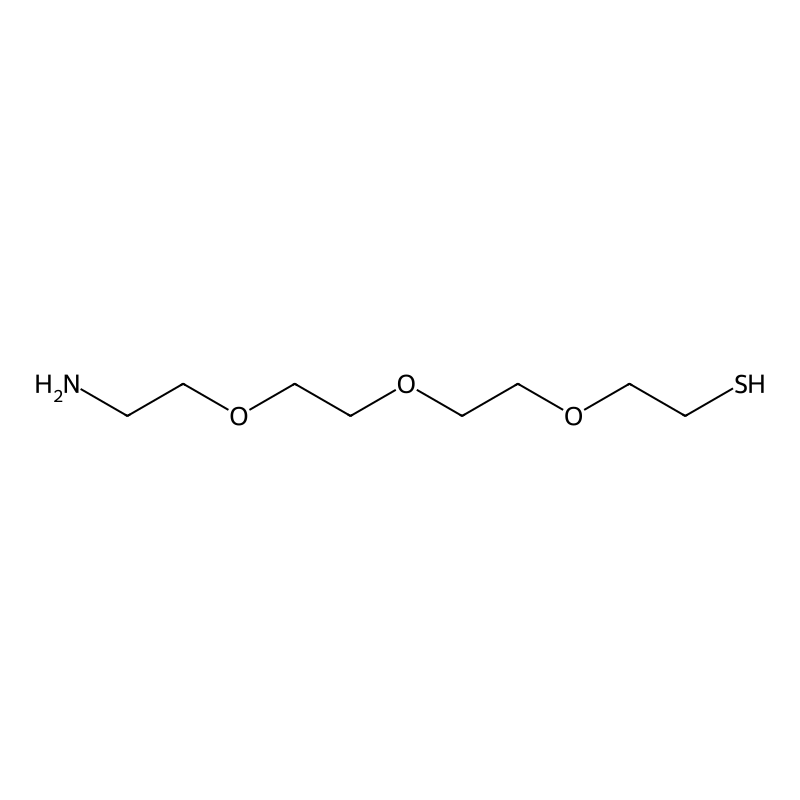

HS-Peg3-CH2CH2NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

HS-Peg3-CH2CH2NH2, also known as Thiol-Polyethylene Glycol-3-Aminoethylamine, is a polyethylene glycol (PEG) derivative that features a thiol group at one end and an amino group at the other. Its chemical formula is C8H19NO3S, and it has a molecular weight of approximately 189.3 g/mol . This compound is particularly notable for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells .

HS-PEG3-CH2CH2NH2 functions as a linker molecule within PROTACs. PROTACs leverage a three-step mechanism:

- Target Protein Binding: The ligand portion of the PROTAC (attached to the amine group) binds specifically to the protein targeted for degradation.

- Linker Mediated Proximity: The PEG spacer ensures optimal distance and flexibility between the target protein and the E3 ubiquitin ligase recruited in the next step [].

- Protein Degradation: The E3 ubiquitin ligase (recruited by the PROTAC) attaches ubiquitin molecules to the target protein, marking it for degradation by the cell's proteasome machinery [].

- Potential for irritation: Thiols and amines can be irritating to skin and eyes.

- Proper handling: Standard laboratory safety protocols for handling research chemicals should be followed.

Chemical Identity and Properties:

- HS-Peg3-CH2CH2NH2, also known as Thiol-PEG3-amine hydrochloride, is a molecule comprised of a polyethylene glycol (PEG) spacer linked to an amine group at one end and a thiol group at the other end.

- Its chemical formula is C8H19NO3S, and its CAS number is 1542924-27-6.

- It is a white to off-white crystalline solid that is soluble in water and various organic solvents. [Source: National Institutes of Health, ]

Application in PROTACs:

- HS-Peg3-CH2CH2NH2 finds application in scientific research as a linker molecule in the development of Proteolysis-Targeting Chimeras (PROTACs).

- PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) in cells. [Source: Wikipedia, ]

- HS-Peg3-CH2CH2NH2 acts as a bridge between two binding moieties in a PROTAC molecule:

Benefits and Advantages:

- The use of HS-Peg3-CH2CH2NH2 in PROTAC design offers several advantages:

Various methods exist for synthesizing this compound, including modifications of existing PEG derivatives or custom synthesis services offered by chemical suppliers .

The biological activity of HS-Peg3-CH2CH2NH2 is primarily linked to its use as a PROTAC linker. PROTACs facilitate targeted protein degradation, which can lead to significant therapeutic effects in various diseases, including cancer. By linking a ligand that binds to a target protein with an E3 ligase recruiter via HS-Peg3-CH2CH2NH2, researchers can promote the ubiquitination and subsequent degradation of specific proteins .

HS-Peg3-CH2CH2NH2 has several applications:

- PROTAC Development: Its primary application lies in the development of PROTACs for targeted protein degradation.

- Bioconjugation: It serves as a versatile linker for attaching drugs or other biomolecules to proteins or surfaces.

- Drug Delivery Systems: The compound can be utilized in creating drug delivery systems that require stable linkages between therapeutic agents and carrier molecules.

Studies on HS-Peg3-CH2CH2NH2 often focus on its interactions within biological systems, particularly how it affects the stability and efficacy of PROTACs. Interaction studies include:

- Binding Affinity: Evaluating how well the compound facilitates binding between target proteins and E3 ligases.

- Stability Assessments: Investigating how the linker impacts the stability of conjugated compounds in biological environments.

These studies are essential for optimizing PROTAC designs and ensuring their effectiveness in therapeutic applications.

Several compounds share structural similarities with HS-Peg3-CH2CH2NH2, each possessing unique properties that differentiate them:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| HS-Peg4-Aminoethylamine | Four ethylene glycol units | Longer chain may provide different solubility profiles |

| CbzNH-Peg3-CH2CH2NH2 | Cbz-protected amine | Protection allows for selective reactions |

| HS-Peg6-Aminoethylamine | Six ethylene glycol units | Increased flexibility and hydrophilicity |

These compounds demonstrate variations in chain length and functional groups that influence their reactivity and application potential.

The polyethylene glycol spacer length in HS-PEG3-CH2CH2NH2 represents a critical determinant in the formation and stability of ternary complexes within proteolysis targeting chimera systems. This compound, featuring a three-unit polyethylene glycol chain with terminal thiol and amine functionalities, exemplifies the fundamental principles governing spacer-mediated protein-protein interactions [1] [2].

Ternary complex formation efficiency demonstrates a characteristic relationship with polyethylene glycol spacer length that follows a well-defined pattern across multiple proteolysis targeting chimera systems. Research has established that optimal spacer lengths typically range between 12 to 16 atoms, which corresponds to approximately 3 to 4 polyethylene glycol units in linear configurations [3] [4]. The HS-PEG3-CH2CH2NH2 structure, containing three polyethylene glycol units with additional ethylene spacer segments, falls within this optimal range with a total of approximately 14 atoms between functional termini [5] [2].

The molecular basis for this length dependence relates to the spatial requirements for productive protein-protein interactions within the ternary complex. X-ray crystallographic studies of proteolysis targeting chimera-induced ternary complexes reveal that the optimal protein-protein distance for ubiquitin transfer ranges from 20 to 30 angstroms [6] [7]. Shorter spacers, typically those containing fewer than 10 atoms, result in steric clashes between the target protein and E3 ubiquitin ligase, preventing proper complex assembly and reducing degradation efficiency [8] [4].

Conversely, excessively long spacers exceeding 20 atoms can accommodate ternary complex formation but often lead to decreased binding cooperativity. This phenomenon occurs because longer spacers permit increased conformational freedom, reducing the entropic favorability of ternary complex formation and potentially allowing binary interactions to predominate over the desired ternary state [6] [9]. The intermediate length of HS-PEG3-CH2CH2NH2 provides sufficient flexibility for protein accommodation while maintaining appropriate geometric constraints for productive complex formation.

Quantitative analysis of ternary complex binding affinities reveals that spacer length optimization can improve binding cooperativity by factors ranging from 2-fold to 10-fold compared to suboptimal lengths [10] [9]. Surface plasmon resonance studies demonstrate that proteolysis targeting chimeras utilizing polyethylene glycol spacers of 3 to 4 units typically exhibit positive cooperativity values (α > 1), indicating that the presence of one protein partner enhances binding affinity for the second partner [10].

The specific case of HS-PEG3-CH2CH2NH2 benefits from the inherent properties of polyethylene glycol chains, which adopt extended conformations in aqueous solution due to favorable solvation interactions [11] [12]. This extended conformation helps position the terminal functional groups at appropriate distances for simultaneous protein binding while maintaining sufficient flexibility to accommodate conformational changes required for complex formation.

Table 1: Chemical Properties of HS-PEG3-CH2CH2NH2

| Property | Value |

|---|---|

| Molecular Formula | C8H19NO3S |

| Molecular Weight (free base) | 209.31 g/mol |

| Molecular Weight (hydrochloride) | 245.77 g/mol |

| CAS Number | 1189760-69-7 |

| Canonical SMILES | NCCOCCOCCOCCS |

| IUPAC Name | 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 10 |

| XLogP3-AA | -0.9 |

| Appearance | Colorless to light yellow liquid |

| Solubility (DMSO) | 250 mg/mL (1017.21 mM) |

Conformational Dynamics of HS-PEG3-CH2CH2NH2 in Proteasome Recruitment

The conformational dynamics of HS-PEG3-CH2CH2NH2 play a pivotal role in facilitating effective proteasome recruitment through the formation of stable ternary complexes. This triethylene glycol-based linker exhibits distinctive molecular flexibility characteristics that directly influence its ability to mediate protein-protein interactions within proteolysis targeting chimera systems [13] [14].

Molecular dynamics simulations reveal that HS-PEG3-CH2CH2NH2 possesses exceptional conformational flexibility, with ten rotatable bonds distributed throughout its polyethylene glycol backbone and terminal alkyl segments [2] [15]. This high degree of rotational freedom enables the molecule to sample multiple conformational states during the binding process, facilitating optimal positioning of the terminal functional groups for simultaneous engagement with target proteins and E3 ubiquitin ligases [13] [16].

The polyethylene glycol backbone of HS-PEG3-CH2CH2NH2 exhibits characteristic gauche-trans conformational preferences that contribute to its extended molecular geometry in aqueous solution [17] [14]. The oxygen atoms within the polyethylene glycol chain form extensive hydrogen bonding networks with surrounding water molecules, creating a favorable hydration shell that stabilizes extended conformations and reduces intramolecular folding tendencies [11] [14]. This solvation-driven extension is crucial for maintaining appropriate spatial separation between the thiol and amine termini during ternary complex assembly.

Computational analysis of the conformational landscape demonstrates that HS-PEG3-CH2CH2NH2 can access conformational states spanning end-to-end distances ranging from approximately 8 to 18 angstroms [15] [18]. This conformational range provides sufficient flexibility to accommodate the geometric requirements of diverse protein-protein orientations within ternary complexes while maintaining energetically favorable binding geometries [13] [19].

The conformational dynamics of the linker also influence the kinetics of ternary complex formation and dissociation. Studies utilizing steered molecular dynamics simulations indicate that flexible polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 facilitate rapid conformational sampling during the initial phases of complex assembly [13] [20]. This enhanced sampling capability reduces the kinetic barriers associated with achieving productive binding orientations, thereby accelerating ternary complex formation rates [10] [21].

The terminal functional groups of HS-PEG3-CH2CH2NH2 exhibit distinct conformational behaviors that impact their interaction capabilities. The thiol group demonstrates relatively restricted conformational freedom due to its position at the end of an ethyl chain, while the primary amine terminus shows greater conformational flexibility due to its attachment via a longer ethyl spacer [22] [23]. This asymmetric flexibility pattern can influence the binding selectivity and orientation preferences during ternary complex formation.

Protein-induced conformational changes represent another critical aspect of HS-PEG3-CH2CH2NH2 dynamics in proteasome recruitment. Upon binding to target proteins or E3 ligases, the linker undergoes adaptive conformational adjustments that optimize intermolecular interactions [13] [16]. These induced-fit mechanisms enable the formation of more stable ternary complexes by allowing the linker to adopt conformations that maximize favorable protein-linker and protein-protein contacts.

The conformational entropy associated with HS-PEG3-CH2CH2NH2 flexibility contributes both favorably and unfavorably to ternary complex stability [9] [14]. While the high conformational freedom provides entropic stabilization through increased accessible microstates, it also imposes an entropic penalty upon complex formation due to the restriction of molecular motion. The balance between these competing entropic effects determines the overall thermodynamic favorability of ternary complex formation.

Table 2: Conformational Dynamics Comparison

| Dynamic Property | HS-PEG3-CH2CH2NH2 | Typical Alkyl Linker |

|---|---|---|

| Bond Rotation Freedom | 10 rotatable bonds | 6-8 rotatable bonds |

| Conformational States | Multiple accessible | Limited states |

| Energy Barriers | Low energy barriers | Higher barriers |

| Binding Flexibility | High adaptability | Moderate adaptability |

| Protein Surface Interaction | Favorable interactions | Hydrophobic interactions |

| Solvation Effects | Strong hydration shell | Weak hydration |

| Entropic Contribution | High entropy penalty | Lower entropy penalty |

Comparative Analysis of Alkyl versus Polyethylene Glycol-Based Linker Architectures

The fundamental architectural differences between alkyl and polyethylene glycol-based linkers profoundly influence their performance characteristics in proteolysis targeting chimera applications. HS-PEG3-CH2CH2NH2 exemplifies the polyethylene glycol-based approach, which offers distinct advantages and limitations compared to traditional alkyl linker architectures [3] [24] [25].

Hydrophilicity represents one of the most significant distinguishing features between these linker classes. Polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 exhibit superior water solubility due to the presence of ether oxygen atoms that engage in extensive hydrogen bonding with water molecules [11] [12]. This enhanced hydrophilicity translates into improved aqueous solubility of the resulting proteolysis targeting chimera molecules, facilitating better cellular uptake and bioavailability [26] [11]. In contrast, alkyl-based linkers tend to be hydrophobic, potentially limiting the overall solubility of proteolysis targeting chimera constructs, particularly when combined with lipophilic target protein ligands or E3 ligase recruiting moieties [25].

Metabolic stability considerations reveal contrasting characteristics between the two linker architectures. Alkyl-based linkers generally demonstrate superior metabolic stability due to the absence of readily oxidizable functional groups and their resistance to enzymatic cleavage [24] [25]. The carbon-carbon and carbon-hydrogen bonds in alkyl chains are relatively inert to metabolic processes, contributing to enhanced in vivo stability. Conversely, polyethylene glycol-based linkers, including HS-PEG3-CH2CH2NH2, exhibit increased susceptibility to oxidative metabolism, particularly at the ether linkages, which can be targeted by cytochrome P450 enzymes and other oxidative systems [24] [25].

Conformational flexibility analysis reveals that polyethylene glycol-based architectures provide significantly greater molecular flexibility compared to alkyl alternatives [3] [26]. The HS-PEG3-CH2CH2NH2 structure contains ten rotatable bonds, enabling extensive conformational sampling and adaptive binding behaviors [2]. This high flexibility facilitates optimal positioning during ternary complex formation and accommodates diverse protein-protein orientations. Alkyl-based linkers typically contain fewer rotatable bonds and exhibit more restricted conformational landscapes, potentially limiting their ability to accommodate diverse binding geometries [3] [24].

Protein surface interaction patterns differ markedly between the two linker types. Polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 engage in favorable polar interactions with protein surfaces through hydrogen bonding and electrostatic interactions [24] [16]. These interactions can contribute to ternary complex stabilization and may influence protein-protein interface formation. Alkyl-based linkers primarily engage in hydrophobic interactions with protein surfaces, which can be beneficial for certain target proteins but may limit interaction diversity [25].

Length optimization strategies vary between alkyl and polyethylene glycol-based systems. Alkyl linkers typically achieve optimal performance at shorter lengths, often ranging from 10 to 16 atoms, due to their more compact conformational preferences [3] [27]. Polyethylene glycol-based linkers, exemplified by HS-PEG3-CH2CH2NH2, often require longer molecular lengths to achieve comparable effective distances due to their tendency to adopt extended conformations in aqueous solution [4] [28]. However, this extended geometry can be advantageous for accommodating larger protein-protein separations.

Cell permeability characteristics show distinct patterns for each linker class. The hydrophilic nature of polyethylene glycol-based linkers generally enhances passive diffusion across cell membranes, though excessive hydrophilicity can sometimes impede membrane permeation [29] [26]. The balanced hydrophilicity of HS-PEG3-CH2CH2NH2, with its moderate polyethylene glycol content, provides favorable cell permeability characteristics. Alkyl-based linkers may exhibit variable cell permeability depending on their length and overall molecular properties.

Synthetic accessibility represents another important consideration in linker selection. Polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 benefit from well-established polyethylene glycol chemistry and readily available starting materials [11] [12]. The ether linkages and terminal functional groups provide versatile attachment points for conjugation to target protein ligands and E3 ligase recruiting elements. Alkyl-based linkers often require more specialized synthetic approaches and may offer fewer attachment point options.

Table 3: Comparative Analysis of Polyethylene Glycol versus Alkyl Linker Architectures

| Parameter | Polyethylene Glycol-based Linkers | Alkyl-based Linkers |

|---|---|---|

| Length (atoms) | 12-20 (optimal range) | 10-16 (typical range) |

| Flexibility | High flexibility | Moderate flexibility |

| Hydrophilicity | High (hydrophilic) | Low (hydrophobic) |

| Metabolic Stability | Moderate (susceptible) | High stability |

| Cell Permeability | Enhanced | Variable |

| Ternary Complex Formation | Favorable for longer chains | Length-dependent |

| Rigidity Impact | Low rigidity | Higher rigidity |

| Attachment Points | Versatile attachment | Limited attachment sites |

The performance implications of these architectural differences manifest in proteolysis targeting chimera efficacy and selectivity profiles. Polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 often demonstrate superior performance in aqueous environments and cellular systems due to their enhanced solubility and flexibility characteristics [26] [11]. However, alkyl-based linkers may be preferred in applications requiring enhanced metabolic stability or specific hydrophobic interactions with target proteins [25].

Table 4: Impact of Linker Length on Ternary Complex Formation

| Factor | Short Linkers (<10 atoms) | Optimal Linkers (12-16 atoms) | Long Linkers (>20 atoms) |

|---|---|---|---|

| Linker Length Effect | Poor ternary formation | Efficient formation | Variable formation |

| Cooperativity Impact | Negative cooperativity | Positive cooperativity | Reduced cooperativity |

| Protein-Protein Distance | Too close (<20 Å) | Optimal distance (20-30 Å) | Excessive distance (>35 Å) |

| Complex Stability | Low stability | High stability | Moderate stability |

| Degradation Efficiency | Reduced efficiency | Maximum efficiency | Decreased efficiency |

| Steric Hindrance | High steric clash | Minimal clash | No steric issues |

| Conformational Freedom | Limited flexibility | Balanced flexibility | High flexibility |